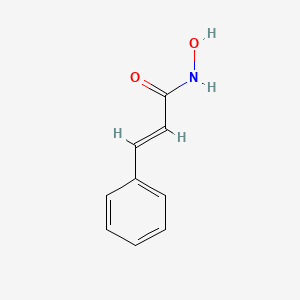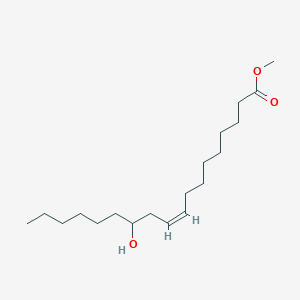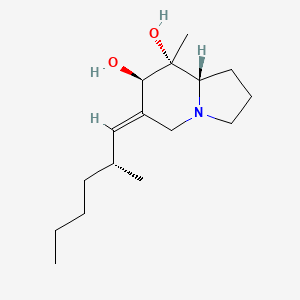
Allopumiliotoxin 267a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopumiliotoxin 267a is an alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Allopumiliotoxin 267A's synthesis has been a focus of research, illustrating efficient construction methods for complex alkaloids. Wang, Zhong, and Lin (2009) demonstrated a concise total synthesis in 5 steps, highlighting the importance of intramolecular nucleophilic acyl substitution in producing alpha-alkylidene aza-cycloketones with rich structural diversity (Wang, Zhong, & Lin, 2009).
- Caderas et al. (1996) described a stereocontrolled strategy for synthesizing allopumiliotoxin A alkaloids, including allopumiliotoxin 267A, emphasizing iodide-promoted iminium ion−alkyne cyclizations as a key transformation (Caderas et al., 1996).
- Magnetic resonance spectral assignments for allopumiliotoxin 267A were reported by Tokuyama, Daly, and Highet (1984), contributing to the structural definition of this compound and related alkaloids (Tokuyama, Daly, & Highet, 1984).
Biological and Chemical Defense Studies
- A study on the molecular physiology of pumiliotoxin sequestration in poison frogs by Alvarez-Buylla et al. (2022) found that certain species can metabolize pumiliotoxin into the more potent allopumiliotoxin 267A, altering gene expression related to immune function and small molecule metabolism (Alvarez-Buylla et al., 2022).
- Daly et al. (2003) provided evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs, which selectively hydroxylates pumiliotoxin into allopumiliotoxin 267A, enhancing its antipredator potency (Daly et al., 2003).
Additional Alkaloid Studies
- The research by Tokuyama et al. (1987) on new classes of alkaloids in dendrobatid poison frogs identified allopumiliotoxin 267A as a major constituent, contributing to understanding the chemical composition of these amphibians (Tokuyama et al., 1987).
- A study by Tan, Stork, Feeder, and Holmes (1999) on the stereoselective synthesis of the indolizidine core of allopumiliotoxins further contributed to the chemical understanding of allopumiliotoxin 267A (Tan, Stork, Feeder, & Holmes, 1999).
Eigenschaften
CAS-Nummer |
73376-38-2 |
|---|---|
Molekularformel |
C16H29NO2 |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol |
InChI |
InChI=1S/C16H29NO2/c1-4-5-7-12(2)10-13-11-17-9-6-8-14(17)16(3,19)15(13)18/h10,12,14-15,18-19H,4-9,11H2,1-3H3/b13-10+/t12-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
LWXKAVPXEDNHLL-VRUXTKGDSA-N |
Isomerische SMILES |
CCCC[C@@H](C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O |
SMILES |
CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |
Kanonische SMILES |
CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |
Synonyme |
allo-pumiliotoxin 267A allopumiliotoxin 267A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







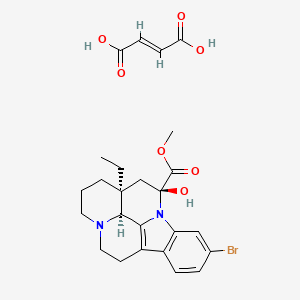
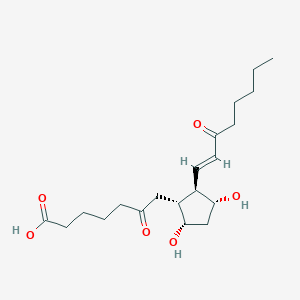
![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)


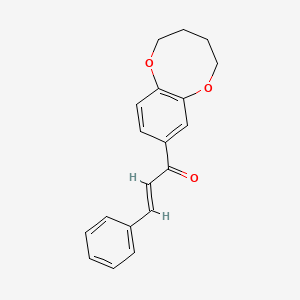
![(Z)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1235660.png)
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)
